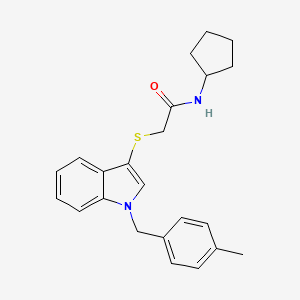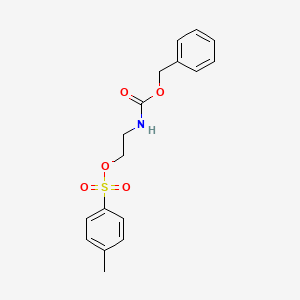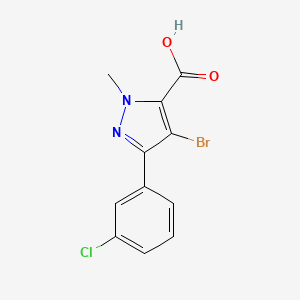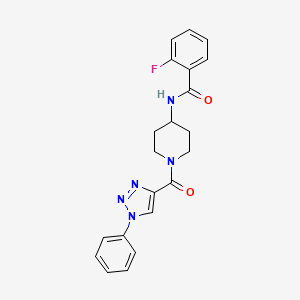
N-cyclopentyl-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a cyclopentyl group, a 4-methylbenzyl group, and an indole moiety, which are linked through a thioacetamide bridge. The unique structure of this compound makes it an interesting subject for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Moiety: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the 4-Methylbenzyl Group: The 4-methylbenzyl group can be introduced via N-alkylation of the indole nitrogen using 4-methylbenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Thioacetamide Bridge: The thioacetamide bridge can be formed by reacting the N-alkylated indole with chloroacetic acid and thiourea under basic conditions.
Cyclopentyl Group Introduction:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and reduce production costs.
化学反应分析
Types of Reactions
N-cyclopentyl-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thioacetamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the thioacetamide sulfur.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl halides, and other electrophiles in the presence of bases such as potassium carbonate or sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Alkylated or acylated derivatives.
科学研究应用
N-cyclopentyl-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of N-cyclopentyl-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, including serotonin receptors, which may contribute to its biological activities. The thioacetamide group can also interact with enzymes and proteins, potentially modulating their activity.
相似化合物的比较
Similar Compounds
N-cyclopentyl-2-(4-methoxyphenyl)-acetamide: This compound shares the cyclopentyl and acetamide groups but has a methoxyphenyl group instead of the indole moiety.
N-cyclopentyl-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide: This compound has a thiazole ring instead of the indole ring but shares the cyclopentyl and 4-methylbenzyl groups.
Uniqueness
N-cyclopentyl-2-((1-(4-methylbenzyl)-1H-indol-3-yl)thio)acetamide is unique due to the presence of the indole moiety, which is known for its diverse biological activities and its ability to interact with various biological targets. The combination of the indole moiety with the thioacetamide bridge and the cyclopentyl group provides a unique structural framework that can be exploited for various scientific research applications.
属性
IUPAC Name |
N-cyclopentyl-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2OS/c1-17-10-12-18(13-11-17)14-25-15-22(20-8-4-5-9-21(20)25)27-16-23(26)24-19-6-2-3-7-19/h4-5,8-13,15,19H,2-3,6-7,14,16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVAKEKUUAPCAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![13-(4-Chlorophenyl)-11-methyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile](/img/structure/B2617097.png)
![(Z)-2-cyano-3-hydroxy-3-methoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2617101.png)

![2-(3-chloro-4-methoxyphenyl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2617103.png)
![2-[2-Amino-5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2617105.png)


![(E)-ethyl 2-(6-chloro-2-((1-ethyl-1H-pyrazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2617110.png)
![ETHYL 2-{2-[(1-ETHYL-1H-INDOL-3-YL)SULFANYL]PROPANAMIDO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B2617111.png)
![N-[3-(dimethylamino)propyl]-4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-amine](/img/structure/B2617113.png)
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2617114.png)


